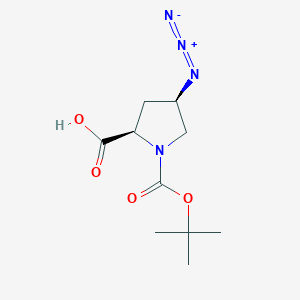

(2R,4R)-Boc-D-Pro(4-N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOWBJXFSZTJU-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650601-59-5 | |

| Record name | (2R,4R)-4-azido-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R,4R)-Boc-D-Pro(4-N3)-OH molecular weight and formula

An In-depth Technical Guide to (2R,4R)-Boc-D-Pro(4-N3)-OH

For researchers, scientists, and professionals in drug development, the strategic incorporation of modified amino acids is crucial for creating novel peptides and bioconjugates with enhanced properties. This compound, also known as (2R,4R)-4-azido-N-(tert-butoxycarbonyl)-D-proline, is a key building block in this field. Its azido functional group makes it particularly valuable for "click chemistry," a class of biocompatible reactions that enable the efficient and specific covalent linking of molecular components.

This guide provides essential technical data, experimental protocols, and a visual representation of the workflows involving this versatile compound.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and analysis.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₄O₄[1] |

| Molecular Weight | 256.3 g/mol [1] |

| CAS Number | 650601-59-5[1] |

| Appearance | White crystalline powder[1] |

| Purity | ≥ 99% (Assay by titration, HPLC)[1] |

| Melting Point | 76 - 80 °C[1] |

| Storage Conditions | 2-8 °C[1] |

Experimental Protocols

The azido group on the proline ring allows for its conjugation to alkyne-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of click chemistry. Below are detailed methodologies for its use in peptide synthesis and subsequent bioconjugation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.

General Boc-SPPS Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid, or BHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).

-

Deprotection: Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[2]

-

Washes: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.[2]

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to yield the free amine.

-

Coupling:

-

In a separate vessel, pre-activate this compound (typically 3-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HCTU in the presence of an amine base like DIEA in a solvent like N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).

-

-

Washes: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing peptide (synthesized as above) to an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized peptide.

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain).

-

Copper(II) sulfate (CuSO₄).

-

Sodium ascorbate.

-

A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and accelerate the reaction.

-

Reaction buffer (e.g., phosphate-buffered saline (PBS) or a buffer compatible with the biomolecules).

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of your azide-peptide and alkyne-molecule in the chosen reaction buffer.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a premixed solution of CuSO₄ and the copper ligand. For example, a 20 mM CuSO₄ stock and a 50 mM ligand stock.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-peptide and the alkyne-molecule in the reaction buffer.

-

Add the premixed CuSO₄/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 mM) to maintain a reducing environment.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be gently mixed during this time.

-

-

Purification:

-

Once the reaction is complete, the resulting triazole-linked conjugate can be purified using methods appropriate for the molecules involved, such as HPLC, size-exclusion chromatography, or dialysis.

-

Visualized Workflow and Pathways

The following diagrams illustrate the key processes involving this compound.

References

Spectroscopic and Methodological Profile of (2R,4R)-Boc-D-Pro(4-N3)-OH: A Guide for Researchers

For immediate release: A comprehensive technical guide detailing the spectroscopic properties and experimental methodologies for the click chemistry reagent (2R,4R)-Boc-D-Pro(4-N3)-OH. This document serves as a vital resource for researchers, scientists, and professionals in the field of drug development and peptide synthesis, providing key data for the characterization and application of this versatile molecule.

Physicochemical Properties

| Property | Value |

| CAS Number | 650601-59-5 |

| Molecular Formula | C₁₀H₁₆N₄O₄ |

| Molecular Weight | 256.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 76 - 80 °C |

| Optical Rotation | [α]²⁰/D +24 ± 1° (c=1 in MeOH) |

Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Protons | Notes |

| ~1.4 | s | 9H | tert-butyl group of Boc |

| ~2.0 - 2.5 | m | 2H | Proline ring CH₂ |

| ~3.4 - 3.8 | m | 2H | Proline ring CH₂ adjacent to N |

| ~4.2 - 4.5 | m | 1H | Proline ring CH adjacent to N₃ |

| ~4.5 - 4.8 | m | 1H | Proline ring CH adjacent to COOH |

| ~10 - 12 | br s | 1H | Carboxylic acid OH |

Expected ¹³C-NMR Data

| Chemical Shift (δ) ppm | Carbon | Notes |

| ~28 | C(CH₃)₃ | tert-butyl group of Boc |

| ~30 - 40 | Proline ring CH₂ | |

| ~50 - 60 | Proline ring CH₂ adjacent to N | |

| ~60 - 70 | Proline ring CH adjacent to N₃ | |

| ~80 | C(CH₃)₃ | Quaternary carbon of Boc |

| ~155 | C=O (Boc) | |

| ~175 | COOH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2100 | Azide (N₃) | Asymmetric stretch |

| ~2500 - 3300 | Carboxylic acid (O-H) | Stretch |

| ~1700 - 1750 | Carboxylic acid (C=O) | Stretch |

| ~1680 - 1700 | Carbamate (C=O) | Stretch |

| ~2850 - 3000 | C-H | Stretch |

Note: The azide asymmetric stretch is a strong, sharp, and highly characteristic absorption band.[1][2][3][4][5]

Mass Spectrometry (MS)

| m/z | Ion | Notes |

| 257.12 | [M+H]⁺ | Expected molecular ion peak in positive ion mode ESI-MS |

| 279.10 | [M+Na]⁺ | Possible sodium adduct |

| 201.08 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 157.08 | [M-Boc+H]⁺ | Loss of the Boc group |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for small molecules like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural elucidation.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal absorption in the regions of interest and use a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using the spectrum of the pure solvent or KBr pellet.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed for structural fragmentation analysis.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Application in Click Chemistry

This compound is a valuable building block in peptide synthesis and bioconjugation due to its azide functionality, which allows for "click" reactions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This in-depth guide provides the foundational spectroscopic and methodological information required for the effective use of this compound in research and development.

References

A Technical Guide to (2R,4R)-Boc-D-Pro(4-N3)-OH: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercially available proline analog, (2R,4R)-Boc-D-Pro(4-N3)-OH. This versatile building block is a key reagent for researchers engaged in peptide synthesis, drug discovery, and chemical biology. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a strategically placed azide group on the pyrrolidine ring, enables its seamless integration into solid-phase peptide synthesis (SPPS) workflows and subsequent bioorthogonal modification via "click" chemistry. This guide details commercial sources, key chemical data, and step-by-step experimental protocols for its use.

Commercial Availability and Specifications

Several chemical suppliers offer this compound, providing researchers with access to this valuable reagent. The table below summarizes key information from various suppliers to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| MedChemExpress | This compound | 650601-59-5 | C₁₀H₁₆N₄O₄ | 256.26 | ≥98.0% | 2-8°C, protect from light |

| Chem-Impex | Boc-(4R)-4-azido-D-proline | 650601-59-5 | C₁₀H₁₆N₄O₄ | 256.3 | ≥99% (HPLC) | 2-8°C |

| BroadPharm | This compound | 650601-59-5 | C₁₀H₁₆N₄O₄ | 256.3 | Not specified | -20°C |

| GenoChem World | Boc-D-Pro(4-N3)-OH (2R,4R) | Not specified | Not specified | Not specified | Not specified | Not specified |

| Fisher Scientific (distributor for IRIS Biotech) | Boc-D-Pro(4-N3)-OH (2R,4R) | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Purity and other specifications may vary by lot. Please refer to the supplier's certificate of analysis for the most accurate information.

Core Applications in Research and Development

The primary utility of this compound lies in its application as a specialized amino acid building block in peptide science. The azide moiety serves as a versatile handle for a variety of bioorthogonal reactions.

-

Peptide Synthesis and Modification: It is incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS). The azide group is stable throughout the synthesis cycles.[1]

-

Click Chemistry: The azide-functionalized peptide can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing a terminal alkyne. This "click" reaction forms a stable triazole linkage.[2]

-

Drug Development and Bioconjugation: This methodology is widely used to conjugate peptides to other molecules of interest, such as small molecule drugs, imaging agents (fluorophores), or polyethylene glycol (PEG) to improve pharmacokinetic properties.[1]

-

Constrained and Cyclic Peptides: By incorporating an alkyne-containing amino acid elsewhere in the peptide sequence, an intramolecular click reaction can be performed to generate cyclic peptides. Cyclization is a common strategy to enhance peptide stability, receptor affinity, and cell permeability.[3]

Experimental Workflow and Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via CuAAC click chemistry.

General Experimental Workflow

The overall process involves the synthesis of an azide-containing peptide on a solid support, followed by the click reaction either on-resin or in solution after cleavage.

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 50% TFA (Trifluoroacetic acid) in DCM

-

Washing solvents: DCM, IPA (Isopropanol)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then in DMF for 30 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), then with fresh 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove TFA and byproducts.

-

Neutralization: Treat the resin with a 5% DIEA solution in DMF (2 x 2 minutes) to neutralize the ammonium salt. Wash again with DMF (3x).

-

Activation of Amino Acid: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for modifying the azide-containing peptide with an alkyne-functionalized molecule while the peptide is still attached to the resin.

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-containing molecule (e.g., propargyl glycine, an alkyne-tagged fluorophore) (5-10 eq.)

-

Copper(II) sulfate (CuSO₄) (0.5-1 eq.)

-

Sodium ascorbate (1-2 eq.)

-

Ligand (optional but recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

-

Solvent: DMF/Water mixture (e.g., 4:1) or DMSO

Procedure:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in the reaction solvent (e.g., DMF/Water) for 1 hour.

-

Prepare Reagent Mix: In a separate vial, prepare the click chemistry cocktail.

-

Dissolve the alkyne-containing molecule in the reaction solvent.

-

Add the copper(II) sulfate solution.

-

Add the sodium ascorbate solution (freshly prepared). If using a ligand like TBTA, pre-mix it with the copper source.

-

-

Reaction: Add the click chemistry cocktail to the swollen resin. Agitate the mixture at room temperature, protected from light and air (e.g., under a nitrogen or argon atmosphere), for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

-

Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove copper salts and excess reagents.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF for PAM resin).

-

Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Modulating Signaling Pathways

Peptides modified with (2R,4R)-4-azidoproline can be used to develop potent and selective inhibitors or modulators of biological processes. For instance, cyclization via click chemistry can lock a peptide into a bioactive conformation that mimics a protein loop, enabling it to disrupt a protein-protein interaction (PPI). The diagram below illustrates a hypothetical scenario where a cyclic peptide, developed using the described chemistry, inhibits a kinase signaling pathway.

In this conceptual pathway, the cyclic peptide binds to "Kinase 2," preventing its phosphorylation by "Kinase 1" or its subsequent action on "Kinase 3." This inhibitory action blocks the downstream signaling cascade that would otherwise lead to a specific cellular response. The conformational constraint imposed by the triazole linkage, formed via the azide of the proline analog, is critical for achieving the high affinity and selectivity required for such inhibition.

This guide provides a foundational understanding and practical protocols for utilizing this compound. Its integration into peptide research opens up vast possibilities for creating novel molecular probes, therapeutic leads, and advanced biomaterials.

References

Role of azido-proline derivatives in peptide structure

An In-depth Technical Guide on the Role of Azido-proline Derivatives in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique cyclic structure of proline confers significant conformational constraints on peptides, making it a critical residue in protein folding, stability, and recognition events. The strategic incorporation of proline analogs allows for the fine-tuning of peptide structure and function. Among these, azido-proline derivatives have emerged as exceptionally versatile tools in chemical biology and drug development. The introduction of an azide (N₃) group onto the proline ring not only imparts specific stereoelectronic effects that modulate the local peptide backbone but also serves as a bioorthogonal handle for chemical ligation via "click chemistry." This guide provides a comprehensive overview of the synthesis of azido-proline, its profound impact on peptide conformation—including ring pucker and cis-trans isomerization—and its application in constructing advanced peptide-based materials and therapeutics. Detailed experimental protocols and quantitative structural data are presented to serve as a practical resource for researchers in the field.

Introduction: The Unique Role of Proline and its Analogs

Proline's side chain, which forms a pyrrolidine ring by connecting back to the backbone nitrogen, restricts the backbone dihedral angle φ and influences the equilibrium between the trans and cis conformations of the preceding peptide bond. This equilibrium is a rate-limiting step in the folding of many proteins.[1] The proline ring itself is not planar and exists in two primary "puckered" conformations: Cγ-endo (puckering towards the carbonyl) and Cγ-exo (puckering away from the carbonyl). These puckers are in rapid equilibrium and are associated with distinct backbone geometries.[2]

Substituting the proline ring at the C4 (γ) position with electron-withdrawing groups, such as an azide, introduces stereoelectronic effects that can bias these conformational equilibria.[3] This ability to pre-organize a peptide into a desired conformation is a powerful strategy for enhancing stability, modulating biological activity, and designing novel biomaterials.[4] (4R)-azidoproline, for example, has been shown to stabilize the polyproline II (PPII) helical conformation, a key secondary structure in collagen and various signaling proteins.[3][5]

Synthesis of Azido-proline Derivatives

The most common route to synthesizing 4-azidoproline stereoisomers is from the commercially available and relatively inexpensive (2S,4R)-4-hydroxyproline (Hyp). The "proline editing" approach allows for these modifications to be performed on peptides already synthesized on a solid support.[6] The general solution-phase strategy involves activating the hydroxyl group and subsequent displacement with an azide source.

Logical Synthesis Pathway

The diagram below outlines the logical workflow for synthesizing Fmoc-protected (2S,4R)-4-azidoproline, a building block ready for solid-phase peptide synthesis (SPPS).

Caption: Synthesis workflow for Fmoc-protected azido-proline.

Conformational Impact on Peptide Structure

The introduction of an azide group at the C4 position of proline has significant stereoelectronic consequences, primarily influencing the pyrrolidine ring pucker and the cis/trans isomer ratio of the preceding Xaa-Azp peptide bond.

Proline Ring Pucker

The conformation of the five-membered pyrrolidine ring is described by its pucker. An electron-withdrawing substituent like the azide group at the C4 position can stabilize a specific pucker through the gauche effect.

-

(4R)-azidoproline (4R-Azp) : The electron-withdrawing azide group in the R configuration promotes the Cγ-exo ring pucker. The exo pucker is associated with a more compact φ dihedral angle (~ -60° to -70°), which contributes favorably to the stability of the polyproline II (PPII) helix.[3]

-

(4S)-azidoproline (4S-Azp) : Conversely, the azide group in the S configuration promotes the Cγ-endo pucker. The endo pucker is associated with a more extended φ angle and is often found in β-turns.[3]

The diagram below illustrates how the substituent stereochemistry dictates the preferred ring pucker.

Caption: Influence of azido-proline stereochemistry on conformation.

Cis-Trans Amide Bond Isomerization

The electron-withdrawing nature of the azide substituent also influences the electronic properties of the prolyl nitrogen, thereby affecting the energy barrier and equilibrium of the cis-trans isomerization of the preceding peptide bond. Generally, electron-withdrawing groups at the 4R position increase the preference for the trans amide bond, which is consistent with the stabilization of the PPII helix, a structure composed entirely of trans peptide bonds.[3] Conversely, 4S-substituents tend to favor the cis peptide bond, which promotes turn-like structures.[3] The solvent environment also plays a crucial role, with polar solvents often altering the observed isomer ratios.[4][7]

Quantitative Conformational Data

The structural impact of proline substitution can be quantified by analyzing crystallographic and NMR data. The following tables summarize key conformational parameters.

Table 1: Effect of Proline Ring Pucker on Backbone Dihedral Angle φ

| Proline Conformer | Mean φ Angle (± SD) | Associated Secondary Structure |

| trans-exo | -59.4° (± 7.1°) | PPII Helix, α-Helix |

| trans-endo | -70.8° (± 9.2°) | Extended, β-Turn |

| cis-exo | -67.4° (± 11.3°) | Turn |

| cis-endo | -81.6° (± 11.4°) | Turn |

| (Data derived from statistical analysis of protein crystal structures.)[3] |

Table 2: Representative Thermal Stability of Collagen-like Peptides

| Peptide Sequence | Tₘ (°C) | ΔTₘ vs. (Pro-Pro-Gly)₁₀ (°C) |

| Ac-(Gly-Pro-Pro)₁₀-NH₂ | 41.0 | N/A |

| Ac-(Gly-Pro-4(R)Hyp)₁₀-NH₂ | 58.0 | +17.0 |

| Ac-(Gly-Pro-4(R)Azp)₁₀-NH₂ | Est. > 41.0 | Expected Positive |

| (Data for Hyp-containing peptides are well-established.[8] While specific Tm for the Azp equivalent is not in the immediate results, the known PPII-stabilizing effect of 4R-Azp strongly suggests an increase in thermal stability.) |

Applications in Drug Development and Chemical Biology

The azide group is a premier functional handle for bioorthogonal chemistry. It is exceptionally stable under most biological conditions yet reacts selectively and efficiently with an alkyne partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction.[6][9] This enables the precise chemical modification of peptides for various applications.

-

Peptide Conjugation: Attaching molecules such as fluorescent dyes, imaging agents, PEG chains (for improved pharmacokinetics), or targeting ligands.[10]

-

Peptide Cyclization: Creating cyclic peptides with enhanced stability and constrained conformations by "clicking" an N-terminal alkyne to a C-terminal azido-proline.[11]

-

Drug Discovery: Synthesizing libraries of functionalized peptides for screening and developing peptidomimetics where the resulting triazole ring acts as a stable amide bond isostere.[9][11]

-

Material Science: Developing functional hydrogels and coatings by cross-linking azido-proline containing peptides.[12]

References

- 1. Cis-trans peptide variations in structurally similar proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2Statistically significant dependence of the Xaa-Pro peptide bond conformation on secondary structure and amino acid sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. probiologists.com [probiologists.com]

- 5. peptide.com [peptide.com]

- 6. jpt.com [jpt.com]

- 7. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. qyaobio.com [qyaobio.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

A Technical Guide to Click Chemistry with Proline Analogs: Synthesis, Application, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the field of chemical biology and drug discovery by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent, enabling the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with high efficiency and specificity.[3][4] Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins, making it a crucial residue in protein structure and function.[5] The incorporation of proline analogs functionalized with "clickable" azide or alkyne groups offers a powerful strategy to create novel peptidomimetics, probe biological processes, and develop new therapeutic agents.[6][7]

This in-depth technical guide provides a comprehensive overview of the synthesis and application of proline analogs in click chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage this powerful technology. The guide covers the synthesis of key proline-based building blocks, detailed protocols for their incorporation into peptides and subsequent click reactions, and explores their application in studying significant biological signaling pathways.

Synthesis of Clickable Proline Analogs

The successful application of click chemistry with proline analogs begins with the efficient synthesis of the key building blocks: azido- and alkynyl-proline derivatives. These syntheses often start from commercially available hydroxyproline.

Synthesis of (2S,4R)-4-Azido-L-proline N-Carboxyanhydride (Azp NCA)

A common route to an azide-functionalized proline analog involves the conversion of hydroxyproline to an azido-proline, which can then be activated as an N-carboxyanhydride (NCA) for polymerization or peptide synthesis.[3]

Experimental Protocol: Synthesis of (2S,4R)-4-Azido-L-proline (Azp) and its NCA [3]

-

Synthesis of (2S,4R)-Azido-L-proline (Azp):

-

Commercially available tert-butyloxycarbonyl-(2S,4R)-hydroxyproline (Boc-Hyp) is first converted to its methyl ester.

-

The stereochemistry at the 4-position is inverted to (4S) via an intramolecular Mitsunobu reaction followed by methanolysis.

-

The (4S)-hydroxyproline methyl ester is then treated with diphenylphosphoryl azide under Mitsunobu conditions to install the (4R)-azide group.

-

The resulting (2S,4R)-azido-proline methyl ester is hydrolyzed to the free acid, yielding (2S,4R)-Azido-L-proline (Azp).

-

-

Synthesis of (2S,4R)-Azido-L-proline NCA (Azp NCA):

-

Suspend Azp (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add triphosgene (0.5 equivalents) to the suspension on an ice bath.

-

Slowly add distilled triethylamine (1.1 equivalents).

-

Stir the reaction for 2 hours under a nitrogen atmosphere at room temperature, monitoring by ATR-FTIR.

-

Filter the triethylamine hydrochloride salts and evaporate the solvent and excess phosgene under reduced pressure.

-

Purify the crude Azp NCA by anhydrous silica chromatography.

-

Synthesis of Alkynyl-Proline Derivatives

The introduction of a terminal alkyne onto the proline ring provides the other essential partner for the CuAAC reaction. This is often achieved through the propargylation of a suitable proline precursor.

Experimental Protocol: Synthesis of an Orthogonally Protected α-Propynyl Proline [8]

-

Propargylation:

-

Start with a protected proline derivative, such as an oxazolidinone derived from L-proline.

-

React the protected proline with 3-bromo-1-(trimethylsilyl)-1-propyne to introduce the protected propargyl group.

-

-

Deprotection and Reprotection:

-

Hydrolyze the oxazolidinone protecting group.

-

Protect the carboxylic acid as a methyl ester and the amino group with a suitable protecting group (e.g., Cbz).

-

-

Final Deprotection:

-

Remove the trimethylsilyl (TMS) protecting group from the alkyne using tetrabutylammonium fluoride (TBAF) in THF to yield the terminal alkyne.

-

Quantitative Data on Proline Analog Synthesis and Click Reactions

The efficiency of both the synthesis of clickable proline analogs and their subsequent CuAAC reactions is critical for their practical application. The following tables summarize representative quantitative data from the literature.

| Product | Starting Material | Key Reagents | Yield (%) | Reference |

| (2S,4R)-Azido-L-proline NCA | (2S,4R)-Azido-L-proline | Triphosgene, Triethylamine | 54 | [3] |

| Orthogonally protected α-propynyl proline | TMS-propargylated proline derivative | TBAF | 55 | [8] |

| Triazole-containing proline dipeptide | Azido-proline peptide and alkynyl partner | CuSO₄, Sodium Ascorbate | >95 | |

| Biotinylated anisomycin analog | Propargyl-marked anisomycin and biotinylated azide | CuSO₄, Sodium Ascorbate | High | [9] |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole | Benzyl azide and phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | >95 (in 5 min) | [4] |

Table 1: Representative yields for the synthesis of clickable proline analogs and subsequent CuAAC reactions.

| Reaction | Alkyne | Azide | Catalyst System | Conditions | Conversion/Yield | Reference |

| CuAAC | Phenylacetylene | Benzyl Azide | CuI/L-proline | Glycerol | High | |

| CuAAC | Propargyl-modified peptide | Azidoglycoside | CuSO₄, NaAsc, DIPEA | DMF | Full Conversion | [10] |

| CuAAC | Terminal alkyne peptide | Azide-modified peptide | Copper wire | DMF, 50 °C | 100% (in 5h) |

Table 2: Comparison of different CuAAC reaction conditions and outcomes.

Experimental Protocols for Click Chemistry with Proline Analogs

The following protocols provide detailed methodologies for performing CuAAC reactions with proline-containing peptides and for their analysis.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol is a general guideline and may require optimization for specific substrates.[5][11]

-

Reagent Preparation:

-

Prepare stock solutions of the alkyne- or azide-modified peptide, the corresponding azide or alkyne coupling partner, copper(II) sulfate (CuSO₄), a copper(I)-stabilizing ligand (e.g., TBTA or THPTA), and a reducing agent (e.g., sodium ascorbate).

-

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve the modified peptide in an appropriate solvent (e.g., a mixture of water and DMSO).

-

Add the azide or alkyne coupling partner.

-

Add the copper(I)-stabilizing ligand, followed by the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Work-up and Purification:

-

Upon completion, the product can be purified using standard techniques such as reverse-phase HPLC to remove the catalyst and unreacted starting materials.

-

Workflow for Solid-Phase Peptide Synthesis (SPPS) with Clickable Proline Analogs

The incorporation of clickable proline analogs into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

SPPS workflow for peptides with clickable proline analogs.

Applications in Probing Biological Signaling Pathways

Proline analogs functionalized for click chemistry are invaluable tools for chemical biologists to probe and manipulate complex biological systems. Proline residues play key roles in various signaling pathways, and the ability to introduce modifications via click chemistry opens up new avenues for research.

Hypoxia-Inducible Factor (HIF)-1α Signaling Pathway

The stability of the transcription factor HIF-1α is regulated by the hydroxylation of specific proline residues under normoxic conditions, which targets it for proteasomal degradation.[3][12] Under hypoxic conditions, this hydroxylation is inhibited, leading to HIF-1α stabilization and the activation of genes involved in angiogenesis and metabolism.[13] Clickable proline analogs can be used to study the enzymes involved in this process and to develop inhibitors.

Simplified HIF-1α signaling pathway.

Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling Pathway

The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival.[14] Proline-rich motifs are often involved in the protein-protein interactions that mediate downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.[15][16] Clickable proline analogs can be incorporated into peptides that mimic these motifs to study these interactions or to develop inhibitors.

Simplified IGF-1R signaling pathway.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy for identifying and characterizing enzyme function directly in complex biological systems.[17][18] This technique often employs chemical probes with a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and enrichment. The use of "clickable" probes, where the reporter tag is attached via a CuAAC reaction after labeling, offers significant advantages in terms of cell permeability and reduced steric hindrance.[19]

Workflow for activity-based protein profiling (ABPP).

Conclusion

The integration of click chemistry with proline analogs represents a significant advancement in peptide chemistry and chemical biology. The ability to selectively and efficiently modify proline-containing peptides opens up a vast landscape for the design of novel therapeutics, the development of sophisticated biological probes, and a deeper understanding of complex biological processes. This guide has provided a comprehensive overview of the key synthetic methods, detailed experimental protocols, and important applications in this exciting field. By leveraging the principles and techniques outlined herein, researchers can unlock the full potential of click chemistry with proline analogs to drive innovation in their respective fields.

References

- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. raybiotech.com [raybiotech.com]

- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]

- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

The Azide Handle: A Technical Guide to Bioorthogonal Applications of Azido-Functionalized Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of chemically unique functionalities into biological systems has revolutionized our ability to study and manipulate complex cellular processes. Among the repertoire of bioorthogonal chemistries, the use of azido-functionalized amino acids stands out as a particularly powerful and versatile strategy. The small, stable, and bio-inert nature of the azide group allows for its seamless integration into proteins, providing a chemical "handle" for subsequent specific and efficient covalent modification. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies surrounding the use of azido-functionalized amino acids in bioorthogonal chemistry.

Core Concepts: The Bioorthogonal Reactions

The power of incorporating azido-functionalized amino acids into proteins lies in the ability to selectively react the azide with a complementary chemical reporter group. Three primary bioorthogonal reactions are employed for this purpose: the Staudinger Ligation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

1.1. Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a triarylphosphine probe. The "traceless" version of this ligation is particularly elegant as it leaves no residual atoms from the phosphine reagent, perfectly mimicking a native peptide bond[1]. While highly specific and biocompatible, the Staudinger ligation generally exhibits slower kinetics compared to cycloaddition reactions[2].

1.2. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," CuAAC is a highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source[2]. This reaction forms a stable 1,4-disubstituted triazole linkage. While extremely efficient for in vitro applications, the cytotoxicity of the copper catalyst can be a limitation for live-cell imaging[3][4].

1.3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity concerns of CuAAC, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that readily reacts with an azide to release ring strain, forming a stable triazole linkage[5][6]. SPAAC has become a widely used method for labeling proteins on live cells and in whole organisms due to its excellent biocompatibility and reasonably fast kinetics[5][6].

Data Presentation: A Quantitative Comparison

The choice of bioorthogonal reaction depends on the specific experimental context, balancing the need for speed, efficiency, and biocompatibility. The following tables summarize key quantitative data for these reactions.

| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations |

| Staudinger Ligation | Azide + Phosphine | ~0.001 - 0.01 | High biocompatibility, forms a native amide bond (traceless version) | Slow kinetics, phosphines can be prone to oxidation |

| CuAAC | Azide + Terminal Alkyne | ~1 - 100 | Very fast and high-yielding | Copper catalyst toxicity in living systems |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | ~0.1 - 1 | Excellent biocompatibility, no catalyst required, fast kinetics | Bulky cyclooctyne may cause steric hindrance |

Table 1: Comparison of Bioorthogonal Ligation Chemistries.

| Azido-Amino Acid | Labeling Method | Typical Incorporation Efficiency | Key Considerations |

| Azidohomoalanine (AHA) | Metabolic (Methionine surrogate) | Varies by cell type and conditions, can be high | Competes with endogenous methionine, requires methionine-free media |

| p-Azidophenylalanine (pAzF) | Site-specific (Amber suppression) | 5-20% of wild-type protein yield in mammalian cells | Requires genetic manipulation (orthogonal tRNA/synthetase pair) |

| Azido-lysine derivatives | Site-specific (Amber suppression) | Varies | Can be used to introduce a longer linker arm |

Table 2: Comparison of Common Azido-Functionalized Amino Acids.

| Labeling Reagent | Labeling Efficiency | Key Advantages | Key Disadvantages |

| Azido Sugars (e.g., Ac4ManNAz) | Can be high, depends on cell type and metabolic pathway | Targets glycoproteins, useful for studying glycosylation | Indirectly labels proteins, may not label all proteins of interest |

| Azido Amino Acids (e.g., AHA) | Can be high, directly incorporated into the proteome | Directly labels newly synthesized proteins, broad applicability | Can alter protein function in some cases, requires specific media |

Table 3: Comparison of Metabolic Labeling Reagents.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving azido-functionalized amino acids.

3.1. Synthesis of p-Azido-L-phenylalanine (pAzF)

This protocol outlines a common route for the synthesis of pAzF, a widely used unnatural amino acid for site-specific incorporation.

Materials:

-

p-Amino-L-phenylalanine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Dissolve p-Amino-L-phenylalanine in dilute HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azidation: In a separate flask, dissolve NaN₃ in water and cool to 0-5 °C.

-

Slowly add the diazonium salt solution from step 2 to the NaN₃ solution. Vigorous nitrogen evolution will be observed. Stir the reaction mixture at 0-5 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Adjust the pH of the reaction mixture to ~3 with NaOH.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude p-Azido-L-phenylalanine.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

3.2. Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA) (BONCAT Workflow)

This protocol describes the metabolic incorporation of AHA into newly synthesized proteins in cultured mammalian cells, followed by enrichment for proteomic analysis (BioOrthogonal Non-Canonical Amino Acid Tagging - BONCAT).[8][9]

Materials:

-

Mammalian cells of interest

-

Complete growth medium

-

Methionine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Biotin-alkyne

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Sodium ascorbate

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cell Culture and Methionine Depletion: Culture cells to the desired confluency. Wash the cells with warm PBS and then incubate in methionine-free DMEM supplemented with dFBS for 30-60 minutes to deplete intracellular methionine stores.

-

AHA Labeling: Replace the starvation medium with methionine-free DMEM containing 25-50 µM AHA and incubate for the desired labeling period (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Quantify the protein concentration of the lysate.

-

Click Chemistry Reaction: To the cell lysate, add TCEP (to reduce disulfide bonds), biotin-alkyne, TBTA (to stabilize Cu(I)), and CuSO₄. Initiate the reaction by adding freshly prepared sodium ascorbate. Incubate for 1-2 hours at room temperature.

-

Enrichment of Azido-Proteins: Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37 °C to digest the captured proteins into peptides.

-

Mass Spectrometry Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify the newly synthesized proteins.

3.3. Site-Specific Incorporation of p-Azidophenylalanine (pAzF) and SPAAC Labeling

This protocol outlines the site-specific incorporation of pAzF into a target protein in mammalian cells and subsequent fluorescent labeling via SPAAC.[5][6]

Materials:

-

Mammalian expression vector for the protein of interest (POI) with an amber stop codon (TAG) at the desired site.

-

Mammalian expression vector for the orthogonal pAzF-tRNA synthetase/tRNA pair.

-

HEK293T cells or other suitable mammalian cell line.

-

Transfection reagent.

-

Complete growth medium.

-

p-Azidophenylalanine (pAzF).

-

DBCO-functionalized fluorescent dye.

-

PBS.

-

Fluorescence microscope.

Procedure:

-

Transfection: Co-transfect the mammalian cells with the POI expression vector and the orthogonal synthetase/tRNA vector using a suitable transfection reagent.

-

pAzF Incorporation: 24 hours post-transfection, supplement the growth medium with pAzF (typically 1 mM).

-

Protein Expression: Allow the cells to express the pAzF-containing protein for 48-72 hours.

-

SPAAC Labeling: Wash the cells with PBS. Add the DBCO-functionalized fluorescent dye (typically 10-50 µM in PBS or imaging medium) to the cells and incubate for 30-60 minutes at 37 °C.

-

Washing and Imaging: Wash the cells multiple times with PBS to remove excess dye.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflows

The following diagrams illustrate the general workflows for key applications of azido-functionalized amino acids.

4.2. Signaling Pathway Elucidation

Azido-functionalized amino acids, particularly photo-crosslinkable analogs like p-azidophenylalanine, are invaluable tools for mapping protein-protein interactions within signaling cascades. Upon photoactivation, the azido group forms a reactive nitrene that covalently crosslinks to nearby interaction partners, which can then be identified by mass spectrometry.

This guide provides a foundational understanding of the bioorthogonal applications of azido-functionalized amino acids. The versatility of these chemical tools continues to drive innovation in chemical biology, proteomics, and drug discovery, enabling researchers to probe and manipulate biological systems with unprecedented precision.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 7. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Incorporation of (2R,4R)-Boc-D-Pro(4-N3)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful tool for modulating their structure, function, and therapeutic potential. (2R,4R)-Boc-D-Pro(4-N3)-OH, a proline analog bearing an azide group, is a valuable building block for the synthesis of modified peptides. The azide moiety serves as a versatile chemical handle for bioorthogonal conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise attachment of various functionalities, including imaging agents, therapeutic payloads, and polyethylene glycol (PEG) chains, to the peptide scaffold. This document provides a detailed protocol for the incorporation of this compound into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

-

This compound

-

Resin: Merrifield resin, PAM resin (for C-terminal acid), or MBHA resin (for C-terminal amide)

-

Solvents:

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM) (peptide synthesis grade)

-

N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)

-

-

Boc Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v) or 10% Triethylamine (TEA) in DCM (v/v)

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) or similar standard cleavage cocktail. Scavengers are crucial to prevent side reactions with sensitive residues.[1]

-

Precipitation/Washing: Cold diethyl ether

-

Analytical Instruments: HPLC, Mass Spectrometer

Quantitative Data Summary

The successful incorporation of this compound can be monitored at various stages of the synthesis. The following table summarizes typical quantitative data expected when following the recommended protocol. Actual results may vary depending on the specific peptide sequence and synthesis scale.

| Parameter | Typical Value/Range | Method of Analysis | Notes |

| Resin Loading | 0.3 - 0.8 mmol/g | Gravimetric analysis or UV-Vis spectroscopy (for Fmoc-based resins) | The loading of the first amino acid onto the resin is a critical parameter for the overall yield. |

| Coupling Efficiency | >98% | Kaiser Test (qualitative), HPLC analysis of a cleaved aliquot (quantitative) | Due to the sterically hindered nature of proline derivatives, a double coupling strategy is recommended to ensure high efficiency.[2] Monitoring with the Kaiser test after each coupling is crucial. |

| Crude Peptide Purity | 60 - 85% | HPLC (at 220 nm) | Purity is sequence-dependent and can be affected by the efficiency of the coupling and deprotection steps throughout the synthesis. |

| Final Peptide Yield | 30 - 60% | Gravimetric analysis after purification | The final yield is influenced by the number of amino acids, the overall hydrophobicity of the peptide, and the efficiency of the cleavage and purification steps. |

| Mass Verification | Expected mass ± 1 Da | Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirmation of the correct mass is essential to verify the successful incorporation of this compound and the integrity of the final peptide. |

Experimental Protocols

Resin Preparation

-

Place the desired amount of resin in a suitable reaction vessel.

-

Swell the resin by washing with DMF (3 x 5 mL/g resin) for 30 minutes, followed by DCM (3 x 5 mL/g resin) for 10 minutes.

Boc-SPPS Cycle for this compound Incorporation

This cycle should be followed for each amino acid in the peptide sequence. A double coupling protocol is recommended for the incorporation of this compound.

-

Wash the resin-bound peptide with DCM (3 x 5 mL/g resin).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

-

Drain the TFA solution and wash the resin with DCM (3 x 5 mL/g resin) and IPA (2 x 5 mL/g resin) to remove residual acid.

-

Wash the resin with DCM (3 x 5 mL/g resin).

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM (5 x 5 mL/g resin) to remove excess base.

-

Pre-activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Drain the DCM from the neutralized resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), repeat the coupling step with a freshly prepared activated amino acid solution (double coupling).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 5 mL/g resin) and DCM (3 x 5 mL/g resin).

-

Capping (Optional)

If the Kaiser test remains positive after a double coupling, any unreacted amino groups should be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes.

-

Wash the resin with DCM (3 x 5 mL/g resin) and DMF (3 x 5 mL/g resin).

Cleavage and Deprotection

-

After the final Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., Reagent K) to the resin (10 mL/g resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Purify the crude peptide by preparative reverse-phase HPLC.[4]

-

Characterize the purified peptide by analytical HPLC to determine its purity and by mass spectrometry to confirm its molecular weight.[4][5]

Visualization of Experimental Workflow and Troubleshooting

Caption: Workflow for Boc-SPPS incorporation of this compound.

References

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chempep.com [chempep.com]

- 4. agilent.com [agilent.com]

- 5. Purification and Characterization of Antimicrobial Peptide from an Epilithic Bacterium Streptomyces sp. AL50 with Activity Against Biofilm Forming Coagulase-Negative Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (2R,4R)-Boc-D-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. The building block, (2R,4R)-Boc-D-Pro(4-N3)-OH, is a valuable reagent for incorporating a constrained, azido-functionalized proline derivative into peptides and other biomolecules.[1] The presence of the azide group allows for the subsequent conjugation of these molecules to a wide array of alkyne-containing tags, probes, or drug molecules via the CuAAC reaction. This opens up possibilities for creating novel peptidomimetics, antibody-drug conjugates (ADCs), and other advanced bioconjugates for therapeutic and diagnostic applications.[1]

The Boc (tert-butyloxycarbonyl) protecting group on the proline's amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The triazole ring formed through the CuAAC reaction is a stable isostere of the amide bond, often imparting increased resistance to enzymatic degradation.

Applications in Research and Drug Development

The use of this compound in conjunction with CuAAC has significant implications for various areas of research and drug development:

-

Peptidomimetics: The introduction of the triazole-linked proline moiety can be used to create novel peptide structures with constrained conformations, potentially leading to enhanced biological activity and selectivity.

-

Bioconjugation: Peptides and proteins incorporating this azido-proline can be readily conjugated to fluorescent dyes, imaging agents, or cytotoxic drugs for diagnostic and therapeutic purposes.[][]

-

Drug Delivery: The ability to attach targeting ligands or polyethylene glycol (PEG) chains to peptides containing this residue can improve their pharmacokinetic profiles and facilitate targeted drug delivery.

-

Material Science: The functionalization of polymers and surfaces with peptides containing this azido-proline can be used to create novel biomaterials with specific cell-binding or signaling properties.

Data Presentation

While specific quantitative data for CuAAC reactions utilizing this compound is not extensively available in the public domain, the following tables provide representative conditions and expected outcomes based on general CuAAC protocols for bioconjugation. Optimization for specific substrates is highly recommended.

Table 1: Representative Reagent Concentrations for CuAAC Reaction

| Reagent | Stock Concentration | Final Concentration | Notes |

| Alkyne-modified Biomolecule | 1-10 mM in appropriate buffer | 10-100 µM | Higher concentrations generally lead to faster reactions. |

| This compound containing peptide | 10-50 mM in DMSO or buffer | 1.2-2.0 equivalents (relative to alkyne) | A slight excess of the azido-peptide is often used. |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 50-250 µM | The final concentration of the copper catalyst is critical. |

| Sodium Ascorbate | 100 mM - 1 M in water (freshly prepared) | 5-10 mM | A reducing agent to generate the active Cu(I) species. |

| Copper Ligand (e.g., THPTA) | 50-100 mM in water | 5 equivalents (relative to CuSO₄) | Accelerates the reaction and protects biomolecules from oxidative damage.[4][5] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Reaction Time | 1 - 4 hours | Can be monitored by LC-MS for completion. |

| Temperature | Room Temperature (20-25 °C) | Gentle heating (e.g., 37 °C) can sometimes accelerate the reaction. |

| pH | 7.0 - 8.0 | Maintained using a suitable buffer (e.g., PBS, HEPES). |

| Solvent | Aqueous buffer with co-solvents (e.g., DMSO, t-BuOH) | Co-solvents can be used to solubilize hydrophobic reactants. |

| Expected Yield | >90% | CuAAC reactions are known for their high efficiency and yields.[6][7] |

| Purification Method | HPLC, Size-Exclusion Chromatography, Dialysis | Dependent on the nature and size of the final conjugate. |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide via solid-phase peptide synthesis and a subsequent CuAAC reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide on a resin support using Boc chemistry.

Materials:

-

Pre-loaded Wang or Merrifield resin

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Piperidine (for Fmoc chemistry comparison, if needed)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralize the resin with a solution of 10% DIPEA in DMF (2x for 5 minutes each).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking or repeat the coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Peptide Cleavage and Precipitation:

-

After the final amino acid is coupled and the terminal Boc group is removed, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azido-proline-containing peptide synthesized in Protocol 1.

Materials:

-

Azido-proline containing peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄) solution (20 mM in water)

-

Sodium ascorbate solution (100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

Procedure:

-

Prepare Reactant Solution:

-

Dissolve the azido-proline containing peptide in PBS to a final concentration of 1 mM. A small amount of DMSO can be used to aid dissolution if necessary.

-

Dissolve the alkyne-functionalized molecule in DMSO to a stock concentration of 10 mM.

-

-

Set up the Reaction Mixture:

-

In a microcentrifuge tube, combine the following in order:

-

Azido-peptide solution (to a final concentration of 100 µM)

-

Alkyne-functionalized molecule solution (to a final concentration of 120 µM, 1.2 equivalents)

-

THPTA solution (to a final concentration of 500 µM)

-

CuSO₄ solution (to a final concentration of 100 µM)

-

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

-

Gently mix the solution by pipetting up and down.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the formation of the triazole product.

-

-

Purification:

-

Once the reaction is complete, purify the resulting peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product by mass spectrometry and analytical HPLC.

-

Visualizations

Catalytic Cycle of CuAAC

References

- 1. medchemexpress.com [medchemexpress.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 7. glenresearch.com [glenresearch.com]

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with (2R,4R)-Boc-D-Pro(4-N3)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction occurs between a strained cyclooctyne (such as DBCO or BCN) and an azide-functionalized molecule, proceeding with high selectivity and rapid kinetics under physiological conditions.[1][]

The reagent, (2R,4R)-Boc-D-Pro(4-N3)-OH, is an unnatural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protected amine and a chemically stable azide group at the 4-position of the proline ring. This building block is designed for incorporation into peptides, proteins, or other molecules to introduce a reactive azide handle. Once incorporated, this azide can be specifically targeted with cyclooctyne-modified probes, drugs, or biomolecules for applications in bioconjugation, live-cell imaging, targeted drug delivery, and the synthesis of complex biomolecular structures like Antibody-Drug Conjugates (ADCs) and PROTACs.[4][5][6]

Figure 1: General scheme of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Key Applications

-

Peptide and Protein Labeling: Site-specific incorporation of the azido-proline allows for precise labeling with fluorescent dyes, biotin, or other tags for imaging and pull-down assays.

-

PROTAC Synthesis: The azido-proline can serve as a key component in a PROTAC linker, connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[5]

-

Antibody-Drug Conjugates (ADCs): Enables the site-specific conjugation of cytotoxic payloads to antibodies, leading to more homogeneous and potent ADCs.[5]

-

Biomaterial Functionalization: Immobilization of peptides or proteins onto surfaces or hydrogels functionalized with strained alkynes.

Quantitative Data: Reaction Kinetics

The rate of a SPAAC reaction is described by a second-order rate constant (k₂), which is dependent on the specific structures of the azide and the cyclooctyne, as well as reaction conditions like solvent and temperature.[7] While the precise rate constant for this compound must be determined empirically, the table below provides representative k₂ values for various azide and cyclooctyne pairs to serve as a baseline. The reaction rate is influenced by factors such as ring strain and electronic modifications of the cyclooctyne.[8][9]

| Azide Component | Cyclooctyne Component | k₂ (M⁻¹s⁻¹) | Solvent/Buffer | Reference |